1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine
Description
1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a naphthalen-2-ylmethyl group
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-18-6-2-5-9-22(18)24-14-12-23(13-15-24)17-19-10-11-20-7-3-4-8-21(20)16-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVEOIOIKNUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with naphthalen-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its aromatic and piperazine moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)piperazine: Lacks the naphthalen-2-ylmethyl group, which may affect its biological activity.
4-(Naphthalen-2-ylmethyl)piperazine: Lacks the 2-methylphenyl group, which may influence its chemical reactivity and interactions.
Uniqueness: 1-(2-Methylphenyl)-4-(naphthalen-2-ylmethyl)piperazine is unique due to the presence of both the 2-methylphenyl and naphthalen-2-ylmethyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
